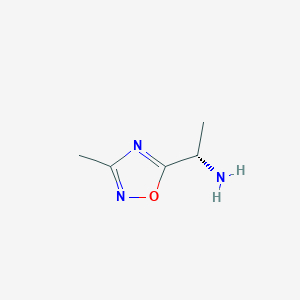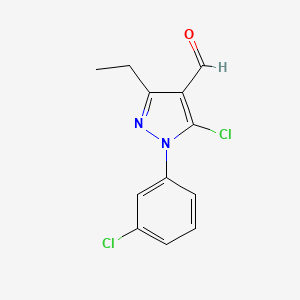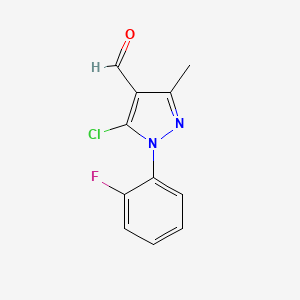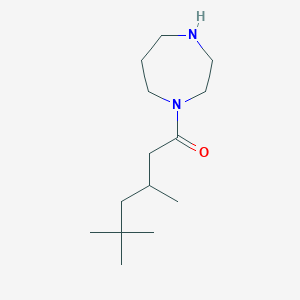
5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a fluorophenyl group at the 1st position, an isopropyl group at the 3rd position, and an aldehyde group at the 4th position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Introduction of the Chloro Group: The chloro group is introduced at the 5th position of the pyrazole ring through a chlorination reaction. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution with Fluorophenyl Group: The fluorophenyl group is introduced at the 1st position of the pyrazole ring through a nucleophilic substitution reaction. This can be carried out using 2-fluorobenzyl chloride in the presence of a base such as sodium hydride.
Introduction of the Isopropyl Group: The isopropyl group is introduced at the 3rd position of the pyrazole ring through an alkylation reaction. This can be achieved using isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Aldehyde Group: The aldehyde group is introduced at the 4th position of the pyrazole ring through a formylation reaction. This can be carried out using reagents such as Vilsmeier-Haack reagent or N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The reactions are optimized for high yield and purity, and the processes are scaled up using industrial reactors and equipment.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group in 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also undergo reduction to form the corresponding alcohol.
Substitution: The chloro group at the 5th position can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products
Oxidation: The major product of oxidation is 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid.
Reduction: The major product of reduction is 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-methanol.
Substitution: The major products of substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield the corresponding amine derivative.
科学的研究の応用
5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde has various scientific research applications, including:
Medicinal Chemistry: This compound is used as an intermediate in the synthesis of pharmaceutical agents. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities.
Biological Research: It is used in the study of enzyme inhibition and receptor binding. Pyrazole derivatives have been shown to inhibit various enzymes such as cyclooxygenase and lipoxygenase.
Chemical Research: It is used as a building block in the synthesis of complex organic molecules. Pyrazole derivatives are valuable intermediates in the synthesis of heterocyclic compounds.
Industrial Applications: It is used in the production of agrochemicals and dyes. Pyrazole derivatives are known for their herbicidal and fungicidal activities.
作用機序
The mechanism of action of 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It can also interact with receptors and modulate their signaling pathways. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: This compound is similar in structure but has a methyl group instead of an isopropyl group at the 3rd position.
5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group at the 4th position.
5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-methanol: This compound has a methanol group instead of an aldehyde group at the 4th position.
Uniqueness
The uniqueness of 5-Chloro-1-(2-fluorophenyl)-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro, fluorophenyl, isopropyl, and aldehyde groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.
特性
IUPAC Name |
5-chloro-1-(2-fluorophenyl)-3-propan-2-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O/c1-8(2)12-9(7-18)13(14)17(16-12)11-6-4-3-5-10(11)15/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKWEHGAJASCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-(4-Chlorobenzyloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B6353155.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carboxylic acid](/img/structure/B6353159.png)



